2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a pyridin-2-ylthio moiety linked to a 3-cyclopropyl-1,2,4-oxadiazole ring at the 4-position of the pyridine. The acetamide nitrogen is substituted with a 2,4-dimethylphenyl group. The 1,2,4-oxadiazole ring is a heterocyclic motif known for metabolic stability and hydrogen-bonding capabilities, while the cyclopropyl group enhances lipophilicity and resistance to oxidative metabolism .
Properties
IUPAC Name |
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-12-3-6-16(13(2)9-12)22-17(25)11-27-18-10-15(7-8-21-18)20-23-19(24-26-20)14-4-5-14/h3,6-10,14H,4-5,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJQFZPAZDCHQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a 1,2,4-oxadiazole ring, a pyridine moiety, and a thioacetamide group. This unique arrangement contributes to its biological properties.
Molecular Formula
- C : 17
- H : 18
- N : 4
- O : 1
- S : 1
Interaction with Biological Targets
The compound exhibits a range of biological activities attributed to its ability to interact with various cellular targets:
- Anticancer Activity : Research indicates that derivatives of 1,2,4-oxadiazoles demonstrate significant anticancer properties. The compound has been tested against several cancer cell lines including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells. IC50 values reported are as low as 0.67 µM , indicating potent activity against these cell lines .
- Enzyme Inhibition : The compound shows inhibition against specific enzymes such as alkaline phosphatase (ALP), with an IC50 value of 0.420 ± 0.012 μM , suggesting its potential in targeting metabolic pathways involved in cancer progression .
- Cellular Signaling Modulation : It has been observed to modulate cell signaling pathways related to oxidative stress and inflammation by influencing transcription factors and metabolic enzymes .
Biological Activity Data Table
| Activity Type | Target Cell Lines | IC50 Value (µM) |
|---|---|---|
| Anticancer | PC-3 (Prostate) | 0.67 |
| HCT-116 (Colon) | 0.80 | |
| ACHN (Renal) | 0.87 | |
| Enzyme Inhibition | Alkaline Phosphatase | 0.420 ± 0.012 |
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various applications:
- Anticancer Studies : A study evaluating multiple oxadiazole derivatives found that compounds similar to the target exhibited significant cytotoxicity across various cancer cell lines, with some derivatives showing better growth inhibition than established drugs like erlotinib .
- Mechanism-Based Approaches : Research focusing on the mechanisms of oxadiazole derivatives has revealed their ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
- Molecular Docking Studies : Computational studies indicate strong binding affinities for the target enzymes involved in cancer metabolism, suggesting that structural modifications could enhance potency and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide
- Molecular Formula : C₁₆H₁₅N₇OS
- Key Features: Replaces the 1,2,4-oxadiazole with a 1,2,4-triazole ring. Contains an amino group on the triazole (vs. cyclopropyl in the target compound). Substituted with an m-tolyl group (meta-methylphenyl) instead of 2,4-dimethylphenyl.
- Implications: The triazole’s amino group may improve solubility but reduce metabolic stability compared to the cyclopropyl-oxadiazole.
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide
- Molecular Formula : C₁₅H₁₂ClN₇OS
- Key Features :
- Similar triazole core but substitutes m-tolyl with 3-chlorophenyl.
- Chlorine atom introduces electronegativity and enhances hydrophobic interactions.
- Implications : The chlorine substituent may improve target binding via halogen bonding but could increase toxicity risks compared to alkyl groups .
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide
- Molecular Formula : C₁₉H₁₇N₅OSBr₂
- Molecular Weight : 523.244 g/mol
- Key Features :
- Allyl-substituted triazole and dibromo-methylphenyl group.
- Bromine atoms significantly increase molecular weight and lipophilicity.
2-(4-(isopropylthio)phenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Molecular Formula : C₁₉H₂₅N₃O₃S
- Molecular Weight : 375.5 g/mol
- Key Features :
- Tetrahydro-2H-pyran-substituted oxadiazole and isopropylthio group.
- The oxadiazole is fused with a cyclic ether, enhancing solubility.
- Implications : The tetrahydro-2H-pyran group likely improves aqueous solubility compared to the cyclopropyl-oxadiazole in the target compound, but the isopropylthio group may reduce membrane permeability .
Structural and Functional Analysis
Table 1: Comparative Overview of Key Compounds
Key Observations:
- Heterocyclic Core : The target compound’s 1,2,4-oxadiazole offers greater metabolic stability than triazoles, which are prone to oxidation .
- Substituent Effects :
- Aromatic Groups : 2,4-Dimethylphenyl provides steric bulk, while m-tolyl and chlorophenyl modulate electronic properties.
Research Findings and Implications
While the evidence lacks explicit biological data, structural comparisons suggest:
- The target compound’s cyclopropyl-oxadiazole and dimethylphenyl groups likely confer superior metabolic stability and target selectivity over triazole analogs.
- Brominated derivatives (e.g., Compound 2.3) may exhibit prolonged half-lives but pose developmental challenges due to toxicity.
- Crystallographic studies using programs like SHELX could resolve conformational preferences and intermolecular interactions, aiding optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
